N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide
Description
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group at the 1-position and a 4-propoxybenzenesulfonamide moiety linked via a methylene bridge at the 4-position.
Properties
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4S/c1-2-13-25-18-5-7-20(8-6-18)27(23,24)21-15-17-9-11-22(12-10-17)16-19-4-3-14-26-19/h3-8,14,17,21H,2,9-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWHEKMPRQVLRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl piperidine intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with 4-propoxybenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining consistency and purity.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The furan and piperidine rings can also interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Inferences
- Positional Isomerism : The 4-piperidinylmethyl group in the target compound may offer better steric accessibility to receptor binding pockets compared to 2-piperidinylidene derivatives like W-15 .
- Furan vs. Chromenone/Pyrimidine: The furan-2-ylmethyl group provides moderate π-π stacking capability without the metabolic liabilities associated with larger heterocycles like chromenones .
Biological Activity
N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-4-propoxybenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 372. The compound features a piperidine ring, a furan moiety, and a sulfonamide group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including receptors and enzymes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, while the piperidine ring may enhance binding affinity to various receptors.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The structural components allow for interactions with neurotransmitter receptors, potentially influencing signaling pathways.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the chemical structure can significantly affect the compound's biological activity. For instance, variations in the substituents on the piperidine ring or changes in the furan group can enhance binding affinity and selectivity for target receptors.
| Structural Modification | Effect on Activity |
|---|---|
| Addition of methyl groups on furan | Increased lipophilicity and receptor binding |
| Alterations in sulfonamide group | Enhanced enzyme inhibition potency |
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential efficacy of this compound:
- Study on Receptor Affinity : A study demonstrated that compounds with similar piperidine structures exhibited high affinity for dopamine transporters (DAT) and serotonin transporters (SERT), suggesting potential applications in treating mood disorders .
- In Vivo Efficacy : Research involving animal models indicated that modifications to the piperidine ring improved metabolic stability and bioavailability, leading to enhanced therapeutic effects .
- Analogue Comparison : Comparative studies with analogues lacking certain functional groups revealed that the presence of the furan ring significantly contributes to biological activity, likely due to its ability to participate in π-stacking interactions with target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
